molecular formula C9H10F2O2 B13693641 1-(Difluoromethyl)-2,3-dimethoxybenzene

1-(Difluoromethyl)-2,3-dimethoxybenzene

Cat. No.: B13693641
M. Wt: 188.17 g/mol
InChI Key: NWGAXQBJGIMPCL-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-2,3-dimethoxybenzene is an organic compound that features a benzene ring substituted with two methoxy groups and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluoromethyl)-2,3-dimethoxybenzene typically involves the introduction of the difluoromethyl group onto a pre-existing benzene ring with methoxy substituents. One common method is the direct difluoromethylation of aromatic compounds using difluoromethylation reagents. For example, the reaction can be carried out using difluoromethyl iodide (CF2HI) in the presence of a base such as potassium carbonate (K2CO3) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields. The use of metal-based catalysts can also enhance the efficiency of the difluoromethylation reaction .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-2,3-dimethoxybenzene can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl-substituted benzene derivatives.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-(Difluoromethyl)-2,3-dimethoxybenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-2,3-dimethoxybenzene involves its interaction with molecular targets through various pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s ability to interact with enzymes and receptors. This interaction can modulate the activity of these molecular targets, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(Trifluoromethyl)-2,3-dimethoxybenzene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    1-(Difluoromethyl)-4-methoxybenzene: Similar structure but with only one methoxy group.

    1-(Difluoromethyl)-2,4-dimethoxybenzene: Similar structure but with methoxy groups at different positions on the benzene ring.

Uniqueness

1-(Difluoromethyl)-2,3-dimethoxybenzene is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and interactions with other molecules. The presence of both methoxy and difluoromethyl groups can enhance its lipophilicity and hydrogen bonding capabilities, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H10F2O2

Molecular Weight

188.17 g/mol

IUPAC Name

1-(difluoromethyl)-2,3-dimethoxybenzene

InChI

InChI=1S/C9H10F2O2/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5,9H,1-2H3

InChI Key

NWGAXQBJGIMPCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(F)F

Origin of Product

United States

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